What are the chemical properties of 4-Benzyloxy-3,5-dibromo-benzaldehyde?
What are the chemical properties of 4-Benzyloxy-3,5-dibromo-benzaldehyde?
Executive Summary
4-Benzyloxy-3,5-dibromo-benzaldehyde (CAS 249515-06-8) is a highly functionalized aromatic aldehyde serving as a critical scaffold in the synthesis of bioactive heterocycles and optoelectronic materials. Structurally, it combines a reactive formyl group, a protected phenolic ether, and two chemically equivalent bromine atoms. This "tri-functional" nature allows for orthogonal reactivity:
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Aldehyde: Condensation reactions (Schiff bases, Knoevenagel).
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Aryl Bromides: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
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Benzyl Ether: A robust protecting group removable under specific hydrogenolytic or Lewis acidic conditions.
This guide details the physicochemical properties, synthesis logic, and experimental protocols for utilizing this compound in high-value research applications.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | 4-Benzyloxy-3,5-dibromo-benzaldehyde |
| CAS Number | 249515-06-8 |
| Molecular Formula | C₁₄H₁₀Br₂O₂ |
| Molecular Weight | 370.04 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Insoluble in water |
| Melting Point | Typically 90–110 °C (Dependent on crystal habit/purity) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended |
| Hazards | Irritant (H315, H319, H335). Handle with standard PPE. |
Synthetic Pathway (The "Make")
The synthesis of 4-Benzyloxy-3,5-dibromo-benzaldehyde is a classic example of convergent synthesis. It typically proceeds via the Williamson etherification of the commercially available precursor, 3,5-dibromo-4-hydroxybenzaldehyde.
Mechanistic Insight
The reaction utilizes the acidity of the phenolic hydroxyl group (pKa ~6 due to the electron-withdrawing bromine atoms). A weak base like Potassium Carbonate (K₂CO₃) is sufficient to deprotonate the phenol, generating a phenoxide anion. This nucleophile then attacks the benzylic position of benzyl bromide (or chloride) in an Sₙ2 fashion.
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Solvent Choice: Polar aprotic solvents (DMF, Acetone, Acetonitrile) are critical to solvate the cation (K⁺) and leave the phenoxide anion "naked" and reactive.
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Steric Considerations: The two ortho-bromine atoms create significant steric bulk around the phenolic oxygen. Consequently, elevated temperatures (Reflux) and extended reaction times are often required compared to non-brominated analogs.
Synthesis Workflow Diagram
Caption: Convergent synthesis via Williamson etherification. Steric hindrance from ortho-bromines requires thermal activation.
Experimental Protocols
Protocol A: Synthesis from 3,5-Dibromo-4-hydroxybenzaldehyde
Validating the core scaffold synthesis.
Reagents:
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3,5-Dibromo-4-hydroxybenzaldehyde (1.0 eq)
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Benzyl Bromide (1.2 eq)
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Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
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DMF (Dimethylformamide) or Acetone [Grade: Anhydrous]
Procedure:
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Dibromo-4-hydroxybenzaldehyde (e.g., 5.0 g, 17.8 mmol) in DMF (25 mL).
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Activation: Add K₂CO₃ (4.9 g, 35.6 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure deprotonation (color change to yellow/orange phenoxide is typical).
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Addition: Add Benzyl Bromide (2.5 mL, 21.4 mmol) dropwise via syringe.
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Reaction: Heat the mixture to 60–80 °C (if using DMF) or Reflux (if using Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (more polar phenol) should disappear.
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Work-up: Pour the reaction mixture into crushed ice/water (200 mL) with vigorous stirring. The product should precipitate as a solid.[1]
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Purification: Filter the solid, wash copiously with water (to remove DMF/salts) and cold ethanol. Recrystallize from Ethanol or Ethanol/Water mixtures if necessary.
Protocol B: Schiff Base Condensation (General Application)
Derivatization for biological screening.
Reagents:
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4-Benzyloxy-3,5-dibromo-benzaldehyde (1.0 eq)
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Primary Amine (e.g., Aniline derivative) (1.0 eq)
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Ethanol (absolute)[2]
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Catalytic Acetic Acid (optional)
Procedure:
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Dissolve the aldehyde and the amine in absolute ethanol.
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Add 2-3 drops of glacial acetic acid.
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Reflux for 2–4 hours.
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Cool to room temperature. The Schiff base (imine) typically crystallizes out.
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Filter and wash with cold ethanol.[1]
Reactivity & Functionalization (The "Use")
This molecule is a "linchpin" intermediate. The diagram below illustrates the three primary divergence points for medicinal chemistry campaigns.
Reactivity Map
Caption: Orthogonal reactivity profile. The aldehyde allows linker formation, while bromines enable scaffold extension.
Key Mechanistic Notes:
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Schiff Base Stability: The electron-withdrawing nature of the bromines makes the aldehyde carbon more electrophilic, facilitating rapid condensation with amines. However, the resulting imine may be more susceptible to hydrolysis than non-halogenated analogs.
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Coupling Challenges: In Suzuki couplings, the bulky ortho-benzyloxy group combined with the bromines can create steric hindrance. High-activity catalysts (e.g., S-Phos or X-Phos Pd systems) are recommended over standard Pd(PPh₃)₄.
Structural Characterization (Spectroscopy)[3][4][5][6]
When validating the synthesized material, look for these diagnostic signals.
¹H NMR (400 MHz, CDCl₃) - Predicted Signature
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δ 9.85 ppm (s, 1H): Aldehyde proton (CHO).[3] Distinctive singlet.
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δ 8.05 ppm (s, 2H): Aromatic protons (H-2, H-6). These appear as a singlet because the molecule has a plane of symmetry. They are significantly deshielded (downfield) compared to unsubstituted benzaldehyde (typically ~7.8 ppm) due to the inductive effect of the bromine atoms.
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δ 7.35–7.50 ppm (m, 5H): Phenyl protons of the benzyl group.
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δ 5.15 ppm (s, 2H): Benzylic methylene (O-CH₂-Ph).
IR Spectroscopy (ATR)
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1680–1700 cm⁻¹: C=O stretch (Aldehyde).[3]
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1580–1600 cm⁻¹: C=C aromatic stretch.[3]
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1250 cm⁻¹: C-O-C ether stretch (asymmetric).
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600–700 cm⁻¹: C-Br stretch.
References
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Preparation of 4-benzyloxybenzaldehyde (Analogous Protocol): Source: PrepChem.com. "Synthesis of 4-benzyloxybenzaldehyde." URL:[Link]
- Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde (Starting Material)
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Schiff Base Chemistry of Benzaldehydes: Source: National Institutes of Health (PMC). "Synthesis, Spectral Characterization... of a New Schiff Base." URL:[Link]
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Chemical Identity & CAS Verification: Source: PubChem. "3,5-Dibromo-4-hydroxybenzaldehyde (Precursor Data)." URL:[Link]
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General Reactivity of Phenacyl Ethers: Source: ResearchGate.[3] "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." URL:[Link]
